3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a quinazoline ring, with a bromophenyl group at the 3-position and a fluorine atom at the 9-position.
Preparation Methods
The synthesis of 3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-(4-bromophenyl)-4-hydrazinoquinazoline.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are often employed to introduce various substituents, including the bromophenyl group.
Chemical Reactions Analysis
3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline can undergo several types of chemical reactions:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: As mentioned earlier, palladium-catalyzed cross-coupling reactions are used to modify the substituents on the triazoloquinazoline core.
Scientific Research Applications
3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents.
Fluorescent Probes: The compound exhibits interesting photophysical properties, making it useful as a fluorescent probe in biochemical assays.
Biological Studies: The compound’s ability to act as a DNA intercalator and its potential as an adenosine receptor antagonist make it valuable in biological research.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with molecular targets such as DNA and adenosine receptors. As a DNA intercalator, the compound inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . Additionally, its role as an adenosine receptor antagonist involves binding to the receptor and blocking its activity, which can influence various physiological processes .
Comparison with Similar Compounds
3-(4-Bromophenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline can be compared with other triazoloquinazoline derivatives:
3-Aryl-5-aminobiphenyl Substituted Triazoloquinazolines: These compounds have similar structural features but differ in their substituents, leading to variations in their photophysical and biological properties.
5-Aryl/thienyl Triazoloquinazolines: These derivatives also share the triazoloquinazoline core but have different aryl or thienyl groups, which can affect their chemical reactivity and biological activity.
Properties
CAS No. |
929969-81-3 |
---|---|
Molecular Formula |
C15H8BrFN4 |
Molecular Weight |
343.15 g/mol |
IUPAC Name |
3-(4-bromophenyl)-9-fluoro-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C15H8BrFN4/c16-10-3-1-9(2-4-10)14-19-20-15-12-7-11(17)5-6-13(12)18-8-21(14)15/h1-8H |
InChI Key |
UHFMIYSPTUOIFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C=NC4=C3C=C(C=C4)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.